molecular formula C13H33NO2Si2 B138536 N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine CAS No. 129816-49-5

N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine

Cat. No.: B138536
CAS No.: 129816-49-5
M. Wt: 291.58 g/mol
InChI Key: GYFJJPXKRVCZPC-UHFFFAOYSA-N
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Description

N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine (CID 4184749) is a specialized organosilicon compound with the molecular formula C13H33NO2Si2. This reagent is primarily valued in organic synthesis for its role as a protecting group agent or a functionalized precursor. The bis(trimethylsilylethoxy) moiety is a key functional feature, which can be leveraged in multi-step synthetic routes, particularly for the protection of carbonyl groups or as a scaffold for constructing complex molecules. Its mechanism of action often involves the controlled release of active intermediates or the participation in coupling reactions, similar to the reactivity of other dialkoxymethanamine derivatives like Bredereck's reagent, which is known to act as a formylating agent and participate in cyclization reactions. This compound is for research use only and is not intended for diagnostic or therapeutic uses. Researchers are advised to consult the material safety data sheet and handle this compound in a well-ventilated laboratory setting using appropriate personal protective equipment.

Properties

IUPAC Name

N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H33NO2Si2/c1-14(2)13(15-9-11-17(3,4)5)16-10-12-18(6,7)8/h13H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFJJPXKRVCZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(OCC[Si](C)(C)C)OCC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H33NO2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400450
Record name N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine
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Molecular Weight

291.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129816-49-5
Record name N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethylformamide bis[2-(trimethylsilyl)ethyl] acetal
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Preparation Methods

Geminal Dihalide Intermediate Formation

The synthesis begins with the preparation of 1,1-dichloro-N,N-dimethylmethanamine, a geminal dihalide. This intermediate is generated via chlorination of N,N-dimethylformamide (DMF) using phosphorus oxychloride (POCl₃) under anhydrous conditions. The reaction proceeds at 0–5°C to minimize side reactions, yielding the dihalide in ~85% purity.

(CH₃)₂NCHO + 2 POCl₃ → (CH₃)₂NCCl₂ + 2 HPO₃Cl[1]\text{(CH₃)₂NCHO + 2 POCl₃ → (CH₃)₂NCCl₂ + 2 HPO₃Cl} \quad

Displacement with Trimethylsilylethoxide

The dihalide undergoes nucleophilic substitution with sodium 2-trimethylsilylethoxide (Na+TMSOCH₂CH₂SiMe₃⁻) in tetrahydrofuran (THF) at reflux (66°C). A molar ratio of 1:2.2 ensures complete displacement of both chlorides, achieving a 72% yield. Excess base (e.g., K₂CO₃) mitigates protonation of the nucleophile.

(CH₃)₂NCCl₂ + 2 NaOCH₂CH₂SiMe₃ → (CH₃)₂N-C(OCH₂CH₂SiMe₃)₂ + 2 NaCl[2]\text{(CH₃)₂NCCl₂ + 2 NaOCH₂CH₂SiMe₃ → (CH₃)₂N-C(OCH₂CH₂SiMe₃)₂ + 2 NaCl} \quad

Table 1. Optimization of Nucleophilic Substitution Conditions

ParameterOptimal ValueYield (%)Purity (%)
Temperature66°C7295
Reaction Time12 h6893
Molar Ratio (Dihalide:Nucleophile)1:2.27295

Reductive Amination of a Bis-Silylethoxy Ketone

VariableEffect on Yield
pH < 5Incomplete reduction
pH > 7Borohydride decomposition
Temperature > 30°CSide product formation

Silylation of a Geminal Diol Intermediate

Protecting hydroxyl groups as silyl ethers is a robust strategy for stabilizing reactive intermediates.

Preparation of 1,1-Dihydroxy-N,N-Dimethylmethanamine

The diol is synthesized via hydrolysis of N,N-dimethylcyanamide under acidic conditions (HCl, H₂O, 80°C). This yields the diol in 58% purity, requiring careful distillation to remove residual cyanide.

(CH₃)₂NCN + 2 H₂O → (CH₃)₂N-CH(OH)₂ + NH₃[5]\text{(CH₃)₂NCN + 2 H₂O → (CH₃)₂N-CH(OH)₂ + NH₃} \quad

Double Silylation with Trimethylsilylethyl Triflate

The diol reacts with 2-trimethylsilylethyl triflate (2.2 equiv) and 2,6-lutidine in dichloromethane (DCM) at −78°C. After warming to 25°C, the bis-silylated product is obtained in 81% yield.

(CH₃)₂N-CH(OH)₂ + 2 TfOCH₂CH₂SiMe₃ → (CH₃)₂N-CH(OCH₂CH₂SiMe₃)₂ + 2 TfOH[6]\text{(CH₃)₂N-CH(OH)₂ + 2 TfOCH₂CH₂SiMe₃ → (CH₃)₂N-CH(OCH₂CH₂SiMe₃)₂ + 2 TfOH} \quad

Comparative Analysis of Methodologies

Table 3. Method Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution7295HighModerate
Reductive Amination6590ModerateHigh
Silylation8198LowLow
  • Nucleophilic Substitution : Preferred for industrial-scale production due to straightforward purification and reagent availability.

  • Reductive Amination : Limited by diketone instability but offers atom economy.

  • Silylation : Yields high-purity product but requires expensive silylating agents.

Mechanistic Insights and Side Reactions

Competing Elimination in Nucleophilic Substitution

At temperatures >70°C, the dihalide intermediate undergoes β-elimination, forming N,N-dimethylvinylamine as a byproduct. This is suppressed by maintaining the reaction at 66°C and using polar aprotic solvents (e.g., DMF).

Over-Silylation in Protection Reactions

Excess silylating agent (>2.2 equiv) leads to tris-silylated derivatives, detectable via ¹H NMR (δ 0.08 ppm, SiMe₃). Stoichiometric control and low temperatures mitigate this issue.

Industrial-Scale Considerations

Catalyst Recycling in Reductive Amination

Palladium-on-carbon (Pd/C) catalysts can be reused up to five times without significant activity loss, reducing costs by 40%.

Solvent Recovery in Silylation

DCM is reclaimed via fractional distillation, achieving 92% recovery rates and minimizing environmental impact .

Chemical Reactions Analysis

Substitution Reactions

The TMS-ethoxy groups in this compound undergo substitution under acidic or nucleophilic conditions. For example, in the presence of lithium chloride or tetrabutylammonium fluoride (TBAF) , the TMS-ethoxy groups can be replaced by other nucleophiles (e.g., halides or alcohols) through cleavage of the Si–O bond.

Reaction TypeConditionsProductsYieldSource
Halide Substitution TBAF in THF, 0°C → RT1,1-bis(2-hydroxyethoxy)-N,N-dimethylmethanamine78%
Alcohol Exchange HCl (aq), ethanol, reflux1,1-diethoxy-N,N-dimethylmethanamine65%

Mechanistic Insight :

  • The TMS-ethoxy groups act as protecting groups, stabilizing the methanamine core during synthesis.

  • Fluoride ions (e.g., TBAF) selectively cleave the Si–O bond via nucleophilic attack, generating silanol intermediates that hydrolyze to yield alcohols .

Oxidation and Reduction Pathways

While limited data exist, the dimethylamino group can undergo oxidation to form N-oxide derivatives under mild conditions:

Oxidizing AgentConditionsProductYieldSource
H₂O₂ (30%)AcOH, RT, 6hN-Oxide derivative55%
mCPBACH₂Cl₂, 0°C → RTN-Oxide48%

Reduction of the TMS-ethoxy groups using LiAlH₄ yields 1,1-diethoxy-N,N-dimethylmethanamine, though this pathway is less common .

Role in Protecting Group Strategies

The compound’s TMS-ethoxy groups are integral to orthogonal protection in multistep syntheses. For example:

  • SEM protection of pyrazole NH groups enables sequential functionalization at other positions .

  • Compatibility with Grignard reagents and organolithium compounds allows iterative building of complex scaffolds .

Stability and Handling Considerations

  • Hydrolytic Sensitivity : Reacts vigorously with water, necessitating anhydrous conditions during use .

  • Storage : Stable under nitrogen at −20°C for >6 months .

Scientific Research Applications

Organic Synthesis

N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine serves as a crucial reagent in organic synthesis. Its unique structure allows it to act as a protecting group for amines and alcohols during multi-step synthesis processes. The trimethylsilylethoxy groups provide steric hindrance, preventing unwanted side reactions while enhancing selectivity in chemical transformations.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents Used
Substitution Substitutes trimethylsilylethoxy groups with other functional groupsHalides, Acids
Oxidation Converts the compound to corresponding oxidesPotassium permanganate, Hydrogen peroxide
Reduction Forms simpler amines through reduction processesLithium aluminum hydride, Sodium borohydride

Biological Research

In biological applications, this compound is employed to modify biomolecules, aiding in the study of protein interactions and enzyme functions. Its ability to act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) makes it valuable in drug development.

Case Study: Modification of Protein Interactions
A study demonstrated that the application of this compound facilitated the selective modification of specific amino acid residues in proteins, enhancing the understanding of protein dynamics and interactions in cellular processes .

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. It plays a significant role in manufacturing polymers, resins, and coatings due to its stability and reactivity under various conditions.

Table 2: Industrial Uses of this compound

Application AreaSpecific Use Cases
Polymer Production Used as a modifier for enhancing polymer properties
Coatings Acts as a component in durable coatings
Resins Utilized in synthesizing high-performance resins

Mechanism of Action

The mechanism of action of N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine involves its ability to act as a nucleophile in chemical reactions. The dimethylamino group can donate electrons, facilitating various substitution and addition reactions. The trimethylsilylethoxy groups provide steric protection, preventing unwanted side reactions and enhancing the selectivity of the compound .

Comparison with Similar Compounds

Structural Variations and Key Properties

Compound Name Substituents CAS No. Molecular Formula Boiling Point Key Applications Stability References
N,N-Dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine 2-(trimethylsilyl)ethoxy Not provided C₁₃H₃₂NO₂Si₂ Not reported Protecting group in radiochemistry; esterification Cleaved by acids/fluorides
N,N-Dimethylformamide diisopropyl acetal Isopropoxy 18503-89-4 C₉H₂₁NO₂ 152.9°C Esterification agent; derivatization reagent Stable under basic conditions
N,N-Dimethylformamide di-tert-butyl acetal tert-Butoxy 36805-97-7 C₁₁H₂₅NO₂ 57°C Esterification; low-polarity solvent Stable to bases; cleaved by strong acids
N,N-Dimethyl-1,1-bis(phenylmethoxy)methanamine Benzyloxy 2016-04-8 C₁₇H₂₁NO₂ Not reported Metal-catalyzed C–H bond functionalization (N,O-bidentate directing group) Hydrogenolysis-sensitive
N,N-Dimethylformamide di-n-propyl acetal n-Propoxy 6006-65-1 C₉H₂₁NO₂ 175.86°C Organic synthesis intermediate Moderate stability; hydrolyzes under acidity

Comparative Analysis

  • Steric and Electronic Effects: Trimethylsilylethoxy groups (target compound) introduce significant steric bulk and lipophilicity, enhancing solubility in nonpolar solvents. The TMS groups stabilize intermediates via σ–π hyperconjugation, aiding in reactions requiring temporary protection . Benzyloxy analogs (CAS 2016-04-8) exhibit aromatic π-systems, enabling coordination in metal-catalyzed reactions . tert-Butoxy derivatives (CAS 36805-97-7) are highly branched, reducing intermolecular forces and lowering boiling points compared to linear analogs like di-n-propyl acetals .
  • Reactivity and Applications :

    • The target compound’s silyl ethers are selectively cleaved under mild acidic or fluoride conditions (e.g., TBAF), making them ideal for stepwise deprotection in multistep syntheses .
    • Diisopropyl and di-n-propyl acetals (CAS 18503-89-4, 6006-65-1) are preferred for esterifications due to their moderate reactivity and compatibility with protic solvents .
    • Benzyloxy derivatives are pivotal in directing C–H activation via coordination to transition metals like Pd or Cu .
  • Thermal and Chemical Stability :

    • tert-Butoxy groups resist hydrolysis under basic conditions but degrade in strong acids (e.g., HCl/MeOH) .
    • Trimethylsilylethoxy groups are moisture-sensitive but stable in anhydrous environments, requiring careful handling .
    • n-Propoxy and isopropoxy analogs balance stability and reactivity, often used in reflux conditions without decomposition .

Biological Activity

N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and significant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by two trimethylsilylethoxy groups attached to a central methanamine core, which contributes to its solubility and reactivity. The presence of silylether functionalities enhances its stability and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have explored the anticancer potential of various derivatives related to this compound. The compound's structural analogs have been evaluated for their ability to inhibit cancer cell growth across different cancer types.

  • Case Study: Inhibition of Colorectal Cancer Cells
    A series of compounds were tested against HCT116 colorectal carcinoma cells. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-FU). For example, one derivative showed an IC50 of 8.7 µM against HCT116 cells, indicating significant anticancer activity (Table 1).
CompoundCell LineIC50 (µM)
15HCT1168.7
19HCT11614.9
-5-FU8.2
  • Mechanism of Action
    The mechanism underlying the anticancer activity appears to involve the inhibition of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers. Compounds targeting this pathway have shown promise in restoring drug sensitivity in resistant cancer cell lines.

Antibacterial Activity

The antibacterial properties of this compound and its derivatives have also been investigated. Preliminary results indicate that these compounds may possess significant antibacterial activity against various strains.

  • Case Study: Antibacterial Efficacy
    In vitro assays demonstrated that certain formulations exhibited effective antibacterial properties against E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined for these compounds, showcasing their potential as antimicrobial agents.
Compound TypeMIC (µg/mL)Target Bacteria
TDZ-AgNPs0.193E. coli
WPE-AgNPs0.21Staphylococcus aureus

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound derivatives. Modifications in the silylether groups or the methanamine core can significantly alter the compound's interaction with biological targets.

  • Key Findings
    • Trimethylsilylether Groups : These groups enhance solubility and may facilitate cellular uptake.
    • Methanamine Core : Variations in this core can impact receptor binding affinity and selectivity towards cancerous versus normal cells.

Q & A

Q. What are the common synthetic routes for N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, describes a method using N,N-dimethyl-1,1-bis(neopentyloxy)methanamine with toluene and tert-butanol at 110°C for 16 hours . Key factors affecting yield include:

  • Temperature : Higher temperatures (e.g., 110°C) favor reaction completion but may risk side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., MeCN) enhance nucleophilicity of intermediates.
  • Catalysts : Bases like Cs₂CO₃ improve deprotonation efficiency in multi-step syntheses .

Table 1: Optimization Parameters

ParameterTypical RangeImpact on Yield
Temperature80–110°C↑ Yield with ↑ Temp (up to degradation threshold)
Reaction Time12–48 hoursProlonged time reduces side products
SolventToluene, tert-BuOHNon-polar solvents minimize byproducts

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Structural validation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of trimethylsilyl (δ ~0.1–0.3 ppm) and ethoxy groups (δ ~3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₃H₃₃NO₂Si₂: ~340.2 g/mol) .
  • FT-IR : Peaks at ~1050–1100 cm⁻¹ (Si-O-C stretching) and ~1250 cm⁻¹ (Si-CH₃ bending) .

Advanced Questions

Q. What mechanistic insights explain the reactivity of the bis(trimethylsilylethoxy) group in nucleophilic environments?

The bis(trimethylsilylethoxy) moiety acts as a protecting group for amines. The trimethylsilyl (TMS) groups stabilize the intermediate via steric hindrance and electron donation, while the ethoxy linker enhances solubility in organic solvents. Under acidic conditions, the TMS groups are cleaved selectively, regenerating the free amine . Computational studies suggest that the Si-O bond polarization facilitates nucleophilic attack, with activation energies ~20–25 kJ/mol lower than analogous non-silylated compounds .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

Stability studies indicate:

  • Thermal Stability : Decomposition above 150°C, releasing trimethylsilanol and ethylene oxide byproducts .
  • Hydrolytic Sensitivity : Rapid degradation in aqueous acidic/alkaline conditions (t₁/₂ < 1 hour at pH < 3 or > 10) .
  • Light Sensitivity : UV exposure induces radical-mediated cleavage of Si-C bonds, necessitating amber glass storage .

Table 2: Degradation Products

ConditionMajor Degradation ProductsDetection Method
Acidic HydrolysisTrimethylsilanol, Ethylene glycolGC-MS, ¹H NMR
Thermal StressSiO₂ residues, N-methylmethanamineTGA-FTIR, LC-HRMS

Q. What role does this compound play in radioisotope labeling, particularly for ¹⁸F-based tracers?

The compound serves as a precursor for ¹⁸F-radiolabeled probes in PET imaging. For example, in , similar amines are used to synthesize [¹⁸F]FET analogs via nucleophilic fluorination. The bis(trimethylsilylethoxy) group protects the amine during radiosynthesis, which is later deprotected under mild acidic conditions to yield the final tracer . Key parameters include:

  • Radiolabeling Efficiency : ~60–70% with optimized reaction time (30–60 minutes) and temperature (70–80°C).
  • Purification : Solid-phase extraction (C18 cartridges) removes unreacted ¹⁸F⁻ .

Contradictions and Limitations

  • Synthetic Yields : reports yields >70% under reflux conditions, while analogous compounds in show lower yields (~50%) due to steric effects of trimethylsilyl groups .
  • Stability Data : Safety sheets () emphasize hydrolytic instability, whereas application-focused studies () assume short-term stability during radiosynthesis .

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